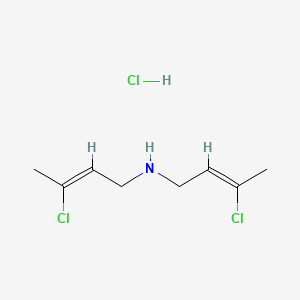
Bis-(3-chloro-but-2-enyl)-amine hydrochloride
Übersicht
Beschreibung
Bis-(3-chloro-but-2-enyl)-amine hydrochloride, also known as bis-(3-chloro-but-2-enyl)-ammonium chloride, is an anion exchange resin that is used in a variety of laboratory experiments. It is a water-soluble compound that has a wide range of applications in the scientific research field. This compound has a variety of properties that make it an ideal choice for a number of laboratory experiments, including its ability to bind to ions, its solubility in water, and its stability in a variety of conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes : Bis-(2-chloroethyl)amine hydrochloride, a compound similar to Bis-(3-chloro-but-2-enyl)-amine hydrochloride, has been synthesized using diethanol amine, thionyl chloride, and chloroform. This process is noted for being simple, economic, and environmentally friendly (Xiao Cui-ping, 2009).
Catalytic Applications : The catalytic amphiphilic allylation via bis-π-allylpalladium complexes, involving the reaction of activated alkenes and allyl chloride in the presence of a palladium catalyst, has been studied. This methodology includes the formation of bis-allylated amines, suggesting potential applications in organic synthesis (Hiroyuki Nakamura et al., 2001).
Antimicrobial and Antiviral Properties : A study on bis[(2-chlorocarbonyl)phenyl] diselenide, a compound structurally related to Bis-(3-chloro-but-2-enyl)-amine hydrochloride, revealed its potential in creating antimicrobial and antiviral diphenyl diselenides. These compounds showed high activity against Gram-positive bacteria, Gram-negative E. coli, fungi, and certain viruses (M. Giurg et al., 2017).
Ligand Synthesis : The synthesis of a ligand, bis(2-picolyl)(2-hydroxy-3,5-di-tert-butylbenzyl)amine, from bis(2-picolyl)amine and a chloro derivative, indicates the utility of such compounds in creating complex ligands for chemical studies (A. Trösch & H. Vahrenkamp, 2001).
Polymer Synthesis : Bis-(3-chloro-but-2-enyl)-amine hydrochloride-related compounds have been utilized in the synthesis of novel poly(amine imide)s. These polymers, derived from bis(amine anhydride) monomers, exhibit high glass transition temperatures and good thermal stability, suggesting their application in high-performance materials (Quanyuan Zhang et al., 2008).
Dielectric Properties : The organic salt bis(2‐chloroethyl)amine hydrochloride, closely related to Bis-(3-chloro-but-2-enyl)-amine hydrochloride, demonstrates a sharp switching of its dielectric constant near room temperature, attributed to dynamic changes in the cation's state. This suggests potential applications in materials science and electronics (Xiu-Dan Shao et al., 2015).
Biomedical Applications : Poly(amido-amine)s, synthetic tert-amino polymers, are produced by reacting primary or secondary aliphatic amines with bis(acrylamide)s, a process potentially involving compounds like Bis-(3-chloro-but-2-enyl)-amine hydrochloride. These polymers have numerous biomedical applications, including heavy-metal-ion complexation and fabrication of heparin-absorbing materials (P. Ferruti et al., 2002).
Eigenschaften
IUPAC Name |
(Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJWWPNLJUMOGZ-FQXRMGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNCC=C(C)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC/C=C(\Cl)/C)/Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(3-chloro-but-2-enyl)-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
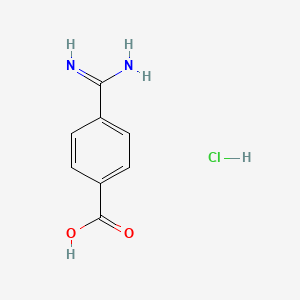
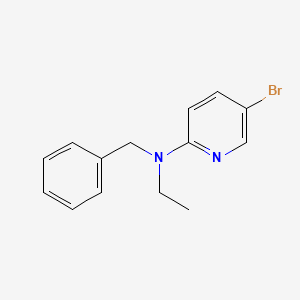
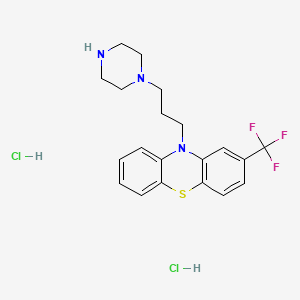
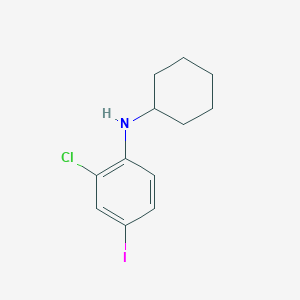
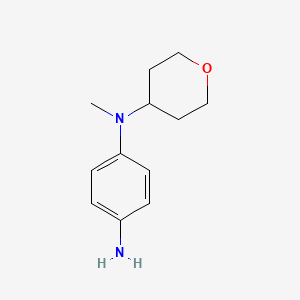
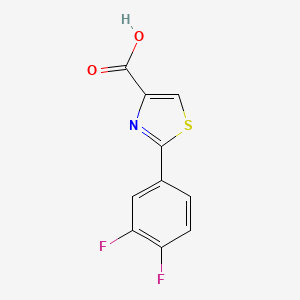
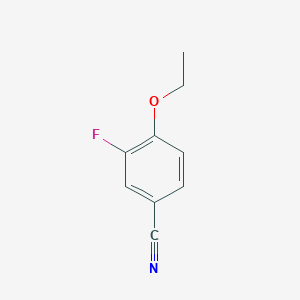
![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)
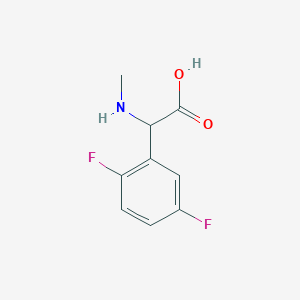
![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
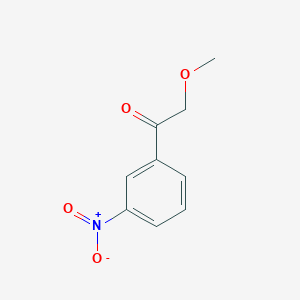
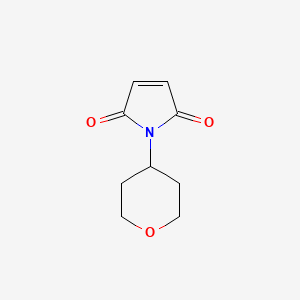
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)